

Phenethyl Formate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Phenethyl formate

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This in-depth technical guide provides a comprehensive overview of **phenethyl formate**, a significant organic compound with applications in various scientific fields. This document details its chemical identity, spectral characteristics, and relevant experimental protocols, presenting a core resource for professionals in research and development.

Chemical Identifier

Identifier	Value
Chemical Name	Phenethyl formate
Synonyms	2-Phenylethyl formate, Benzylcarbonyl formate
CAS Number	104-62-1[1][2][3][4]
Molecular Formula	C ₉ H ₁₀ O ₂
Molecular Weight	150.17 g/mol [1][4]
Structure	O=COC(CC1=CC=CC=C1)

Spectral Data

The following tables summarize the key spectral data for **phenethyl formate**, providing a reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

Solvent: CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.00	s	1H	H-C=O (Formate proton)[5]
7.35 - 7.15	m	5H	C_6H_5 (Aromatic protons)[5]
4.37	t	2H	-O-CH ₂ -
2.96	t	2H	-CH ₂ - C_6H_5

^{13}C NMR (Carbon-13 NMR) Data

Solvent: CDCl_3

Chemical Shift (δ) ppm	Assignment
161.1	C=O (Formate carbonyl)
137.9	C (Aromatic, C1)
129.0	CH (Aromatic)
128.5	CH (Aromatic)
126.6	CH (Aromatic)
65.5	-O-CH ₂ -
35.2	-CH ₂ - C_6H_5

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3030	Medium	C-H stretch (Aromatic)
2955	Medium	C-H stretch (Aliphatic)
1720	Strong	C=O stretch (Ester)[6]
1180	Strong	C-O stretch (Ester)
750, 698	Strong	C-H bend (Aromatic, monosubstituted)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
150	30	[M] ⁺ (Molecular Ion)
105	10	[C ₈ H ₉] ⁺
104	100	[C ₈ H ₈] ⁺ (Base Peak)[7]
91	45	[C ₇ H ₇] ⁺ (Tropylium ion)[7]
77	15	[C ₆ H ₅] ⁺ (Phenyl ion)
65	12	[C ₅ H ₅] ⁺ [7]
45	5	[CHO ₂] ⁺

Experimental Protocols

Enzymatic Synthesis of Phenethyl Formate

This protocol describes a green chemistry approach to the synthesis of **phenethyl formate** using an immobilized lipase.[1][2]

Materials:

- Phenethyl alcohol
- Formic acid

- Immobilized Lipase (e.g., Novozym 435)
- Organic solvent (e.g., toluene)
- Anhydrous sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a round-bottom flask, add phenethyl alcohol and toluene.
- Add formic acid to the mixture. The molar ratio of phenethyl alcohol to formic acid should be optimized, with an excess of the alcohol often being favorable.
- Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 10-20 g/L.
- Stir the reaction mixture at a controlled temperature, for instance, 40°C.
- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, filter the immobilized enzyme from the reaction mixture. The enzyme can often be washed and reused.
- Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted formic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting **phenethyl formate** by vacuum distillation.

Gas Chromatography (GC) Analysis

This protocol outlines a general method for the analysis of **phenethyl formate** purity, adaptable from methods for similar esters.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for the analysis of esters (e.g., HP-5, DB-WAX).

GC Conditions:

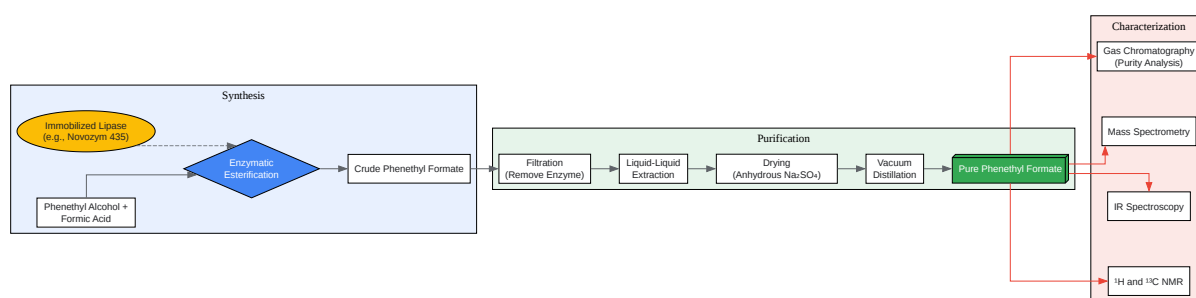
- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/min to 220°C.
 - Hold at 220°C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Sample Preparation:

- Prepare a stock solution of **phenethyl formate** in a suitable solvent (e.g., ethanol, hexane).
- Create a series of calibration standards by diluting the stock solution to different known concentrations.
- Dilute the sample to be analyzed to a concentration that falls within the calibration range.
- Inject the standards and the sample into the GC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.

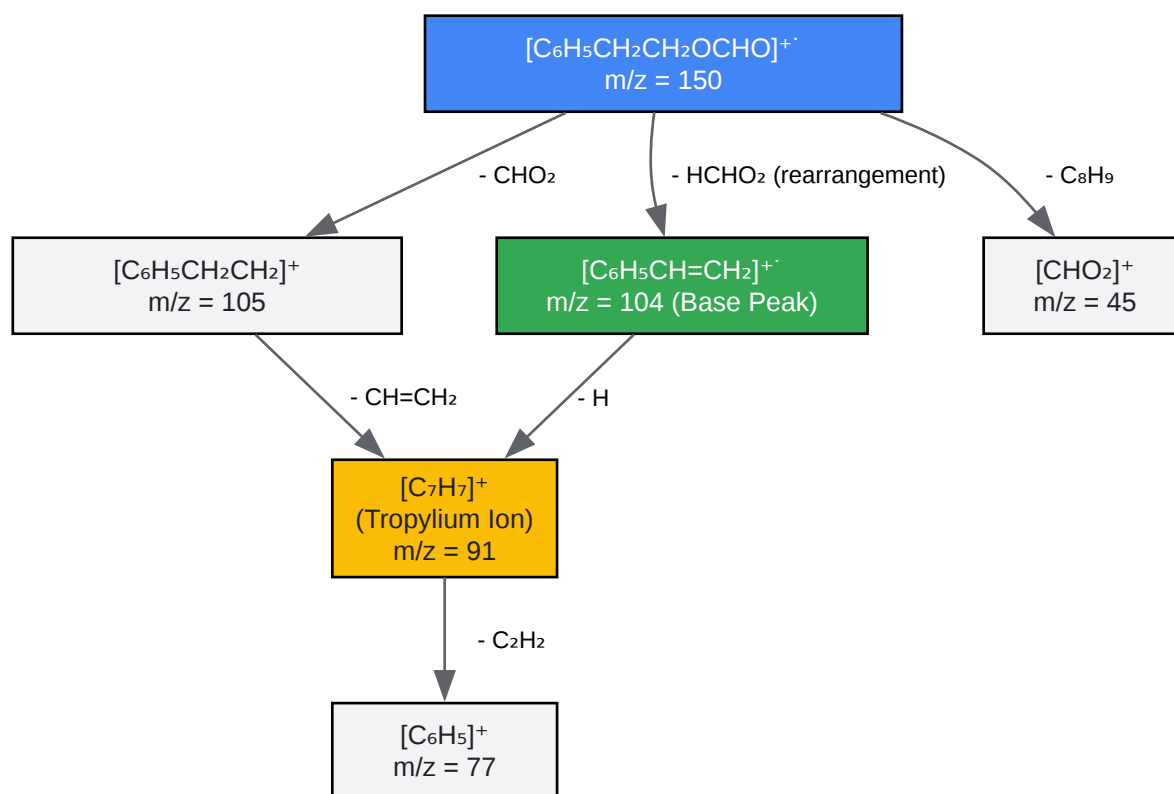
- Determine the concentration of **phenethyl formate** in the sample by comparing its peak area to the calibration curve.

Visualizations



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Caption: Workflow for the synthesis and characterization of **phenethyl formate**.



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Caption: Proposed mass spectrometry fragmentation pathway of **phenethyl formate**.

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